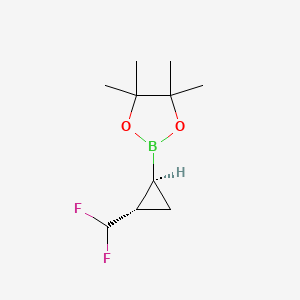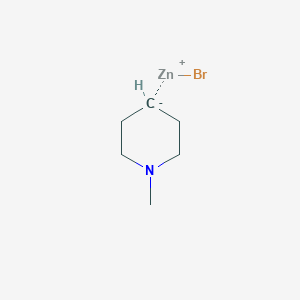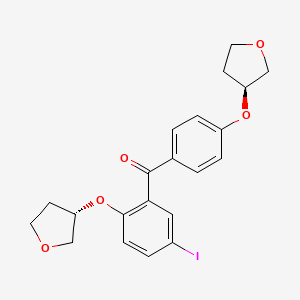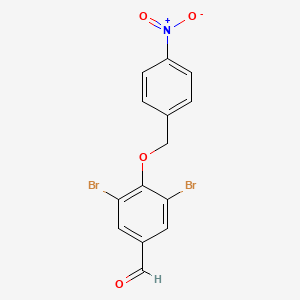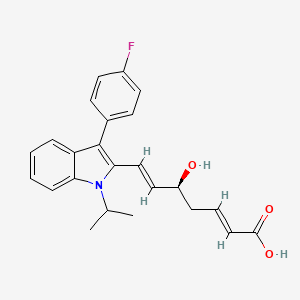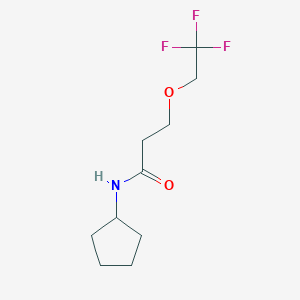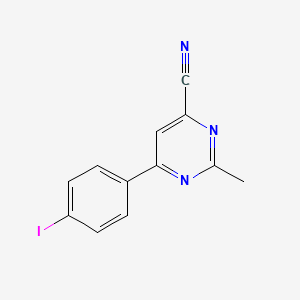
6-(4-Iodophenyl)-2-methylpyrimidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Iodophenyl)-2-methylpyrimidine-4-carbonitrile is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an iodophenyl group attached to the pyrimidine ring, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Iodophenyl)-2-methylpyrimidine-4-carbonitrile typically involves the iodination of a precursor compound, followed by cyclization and functional group transformations. One common method involves the reaction of 4-iodoaniline with ethyl cyanoacetate in the presence of a base to form an intermediate, which is then cyclized to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as recrystallization and chromatography to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Iodophenyl)-2-methylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and bases like triethylamine in solvents like toluene or DMF.
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyrimidine ring.
Coupling Products: Biaryl compounds and other complex structures.
Applications De Recherche Scientifique
6-(4-Iodophenyl)-2-methylpyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials, such as polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 6-(4-Iodophenyl)-2-methylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group enhances its binding affinity and selectivity towards these targets, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzylamino-4-(4-iodophenyl)amino-6-methylpyrimidine: Similar structure with modifications in the aliphatic-aromatic moiety.
4-(4-Iodophenyl)-6-arylpyrimidin-2-amines: Variations in the aryl group attached to the pyrimidine ring.
Uniqueness
6-(4-Iodophenyl)-2-methylpyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the iodophenyl group enhances its potential for various applications, making it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C12H8IN3 |
|---|---|
Poids moléculaire |
321.12 g/mol |
Nom IUPAC |
6-(4-iodophenyl)-2-methylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C12H8IN3/c1-8-15-11(7-14)6-12(16-8)9-2-4-10(13)5-3-9/h2-6H,1H3 |
Clé InChI |
ALFOXURSWHDMMI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC(=N1)C2=CC=C(C=C2)I)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


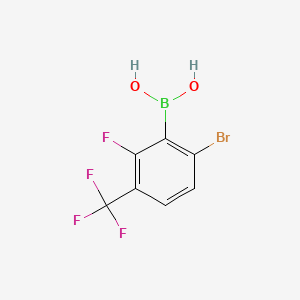
![8-Bromo-7-ethylimidazo[1,2-a]pyridine](/img/structure/B14887217.png)
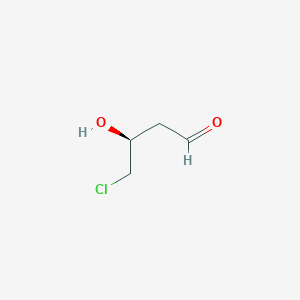

![N-[2-oxo-2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14887228.png)
![4H-Benzo[b][1,4]thiazin-3-ol](/img/structure/B14887233.png)
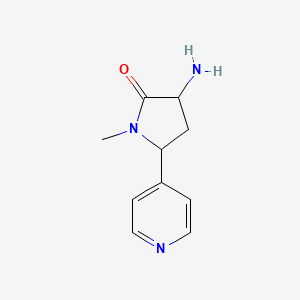
![4-(1H-benzimidazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B14887257.png)
